molecular formula C10H14N2O B6168021 2-(propan-2-yl)benzohydrazide CAS No. 69095-89-2

2-(propan-2-yl)benzohydrazide

Cat. No.: B6168021
CAS No.: 69095-89-2
M. Wt: 178.2
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Description

2-(Propan-2-yl)benzohydrazide is a benzohydrazide derivative characterized by a propan-2-yl (isopropyl) substituent at the 2-position of the benzohydrazide core. Benzohydrazides are widely studied for their biological and pharmacological properties, including cholinesterase inhibition, antimicrobial activity, and corrosion inhibition . The structural flexibility of benzohydrazides allows for diverse modifications, enabling targeted applications. For instance, substitutions on the aromatic ring or hydrazide moiety can significantly alter electronic, steric, and solubility properties, thereby modulating biological efficacy .

Properties

CAS No.

69095-89-2

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Conventional Method: The synthesis of 2-(propan-2-yl)benzohydrazide can be achieved by reacting methyl benzoate with hydrazine hydrate.

    Microwave Method: An alternative method involves the use of microwave irradiation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the conventional method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoyl derivatives, hydrazine derivatives, and substituted benzohydrazides .

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It modulates transcriptional activation by steroid receptors and acts as a coactivator for certain genes. This modulation leads to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Enzyme Inhibition

  • Methoxy Substituents : Acylhydrazones with methoxy (OMe) groups at the 2-, 3-, or 4-positions of the benzohydrazide moiety exhibit selective butyrylcholinesterase (BuChE) inhibition. Compound 9i (3-OMe substitution) showed the highest potency (IC50 = 9.6 µM), while 2-OMe (9h ) and 4-OMe (9j ) derivatives were less effective (IC50 = 16.4 µM and 14.06 µM, respectively) .
  • Thiophene Moiety : 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide demonstrated corrosion inhibition in acidic environments, with adsorption governed by both physical and chemical interactions .

Antimicrobial and Antioxidant Activity

  • E-Stilbene Azomethines : Derivatives like 5g (4-nitrobenzylidene) exhibited superior antimicrobial activity against Staphylococcus aureus compared to cefradine, while 5e (4-hydroxybenzylidene) showed potent antioxidant effects (DPPH IC50 = 22 µg/mL) .

Impact of Substituent Position

Positional isomerism critically influences activity. For example:

  • Ortho vs. Para Substitution : 2-Methoxybenzohydrazide derivatives (e.g., 17d ) had lower melting points (224–226°C) compared to 4-nitro derivatives (17c , 256–258°C), suggesting steric and electronic differences .

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Notable Properties
2-(Propan-2-yl)benzohydrazide 2-isopropyl Not reported High lipophilicity
17c () 4-nitro 256–258 Electron-withdrawing, polar
17d () 2-methoxy 224–226 Moderate solubility
HTMBH () Thiophene-2-ylmethylene Not reported Corrosion inhibitor

Structural Analogues

  • Sulfonamide Derivatives : Ortho-substituted sulfonamide benzohydrazides exhibit dual acetylcholinesterase (AChE) and BuChE inhibition, contrasting with the selectivity of methoxy-substituted analogues .

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